2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
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Overview
Description
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of an ethyl group, a methyl group, a nitro group, and a sulfonyl group attached to the piperidine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various alkylating or arylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine can be compared with other similar compounds, such as:
2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine: Lacks the nitro group, which may result in different biological activities and reactivity.
2-Ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine: Lacks the ethyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-12-6-4-5-9-15(12)21(19,20)13-8-7-11(2)14(10-13)16(17)18/h7-8,10,12H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCIXJWEQDFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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